molecular formula C22H22N6O4 B11972012 2-Hydroxy-3-methoxybenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone

2-Hydroxy-3-methoxybenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone

Cat. No.: B11972012
M. Wt: 434.4 g/mol
InChI Key: NERMWLYHIHPVEM-FOKLQQMPSA-N
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Preparation Methods

The synthesis of 2-Hydroxy-3-methoxybenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone typically involves the condensation of 2-Hydroxy-3-methoxybenzaldehyde with a hydrazone derivative. The reaction is usually carried out in the presence of a catalyst such as sodium acetate, and the reaction conditions often include refluxing in a suitable solvent like ethanol or dimethylformamide (DMF) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The presence of functional groups such as hydroxyl and methoxy groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing its activity and specificity.

Comparison with Similar Compounds

Similar compounds to 2-Hydroxy-3-methoxybenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone include:

Properties

Molecular Formula

C22H22N6O4

Molecular Weight

434.4 g/mol

IUPAC Name

8-[(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C22H22N6O4/c1-13-7-9-14(10-8-13)12-28-17-19(27(2)22(31)25-20(17)30)24-21(28)26-23-11-15-5-4-6-16(32-3)18(15)29/h4-11,29H,12H2,1-3H3,(H,24,26)(H,25,30,31)/b23-11+

InChI Key

NERMWLYHIHPVEM-FOKLQQMPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2N/N=C/C4=C(C(=CC=C4)OC)O)N(C(=O)NC3=O)C

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2NN=CC4=C(C(=CC=C4)OC)O)N(C(=O)NC3=O)C

Origin of Product

United States

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